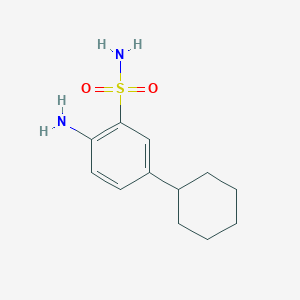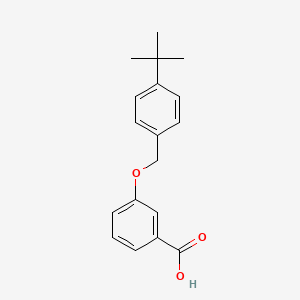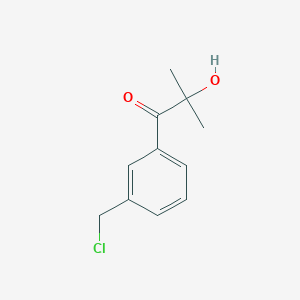
(5-bromo-2-methyl-1-benzofuran-3-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-methyl-1-benzofuran-3-yl) acetate is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and an acetate group at the 3-position of the benzofuran ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-bromo-2-methyl-1-benzofuran-3-yl) acetate typically involves the following steps:
Bromination: The starting material, 2-methylbenzofuran, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Acetylation: The brominated intermediate is then subjected to acetylation. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen to form 2-methyl-1-benzofuran-3-yl acetate.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 5-bromo-2-methyl-1-benzofuran-3-carboxylic acid.
Reduction: Formation of 2-methyl-1-benzofuran-3-yl acetate.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Bromo-2-methyl-1-benzofuran-3-yl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
Mécanisme D'action
The mechanism of action of (5-bromo-2-methyl-1-benzofuran-3-yl) acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetate group can enhance the compound’s ability to penetrate cell membranes, while the bromine atom may contribute to its binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
2-Methyl-1-benzofuran-3-yl acetate: Lacks the bromine atom, which may result in different biological activities and chemical reactivity.
5-Bromo-1-benzofuran-3-yl acetate: Lacks the methyl group, which can affect its overall properties and applications.
5-Bromo-2-methyl-1-benzofuran: Lacks the acetate group, which may influence its solubility and biological interactions.
Uniqueness: (5-Bromo-2-methyl-1-benzofuran-3-yl) acetate is unique due to the combination of the bromine, methyl, and acetate groups, which collectively contribute to its distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C11H9BrO3 |
|---|---|
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
(5-bromo-2-methyl-1-benzofuran-3-yl) acetate |
InChI |
InChI=1S/C11H9BrO3/c1-6-11(15-7(2)13)9-5-8(12)3-4-10(9)14-6/h3-5H,1-2H3 |
Clé InChI |
ZQLSBAMLSZDLLG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2)Br)OC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-5-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8284244.png)
![2-Chloro-8-fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8284246.png)








